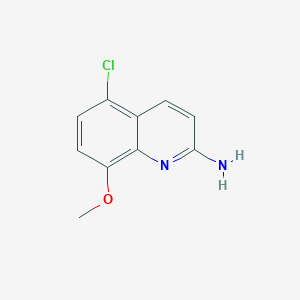

5-Chloro-8-methoxyquinolin-2-amine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-methoxyquinolin-2-amine typically involves the use of 5-chloro-2-nitroaniline as a starting material. One common method includes the following steps :

Nitration: 5-chloro-2-nitroaniline is nitrated to form 5-chloro-2-nitroaniline.

Reduction: The nitro group is reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Methoxylation: The amine group is then methoxylated using methanol and a suitable catalyst.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using large reaction kettles. For example, a method involves the use of 30% hydrochloric acid, chloro-2-nitrophenols, and amino-phenol, followed by the addition of methacrylaldehyde and glacial acetic acid . The reaction mixture is then processed to obtain 5-chloro-8-hydroxyquinoline, which is further treated to yield this compound.

Análisis De Reacciones Químicas

Types of Reactions: 5-Chloro-8-methoxyquinolin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it to different amine derivatives.

Substitution: Halogenation and other substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are used.

Substitution: Halogenation can be achieved using reagents like chlorine gas or bromine in the presence of a catalyst.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Various amine derivatives.

Substitution: Halogenated quinoline derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

5-Chloro-8-methoxyquinolin-2-amine has demonstrated significant antimicrobial properties against various bacterial strains. Studies have shown that quinoline derivatives exhibit broad-spectrum antibacterial activity, making them potential candidates for developing new antibiotics.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using the agar dilution method.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Klebsiella pneumoniae | 16 |

| Pseudomonas aeruginosa | 32 |

The results indicated that this compound displayed potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent against resistant strains .

Anticancer Properties

Research has highlighted the anticancer potential of quinoline derivatives, including this compound. These compounds are believed to modulate key signaling pathways involved in cancer cell proliferation and survival.

Case Study: Cytotoxicity Against Cancer Cells

A study investigated the cytotoxic effects of this compound on various cancer cell lines, including colorectal and breast cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colorectal) | 0.35 |

| MCF-7 (Breast) | 0.50 |

| HeLa (Cervical) | 0.80 |

The compound exhibited remarkable cytotoxicity, particularly against HCT116 cells, with an IC50 value significantly lower than conventional chemotherapeutics such as 5-fluorouracil .

Antiviral Activity

Emerging research indicates that quinoline derivatives may possess antiviral properties, particularly against RNA viruses. The structure of this compound suggests it could inhibit viral replication through interference with viral enzymes or host cell pathways.

Case Study: Antiviral Screening

In vitro studies assessed the antiviral activity of this compound against influenza virus strains. The compound showed promising results with inhibition rates exceeding 70% at certain concentrations.

| Virus Strain | Inhibition Rate (%) |

|---|---|

| Influenza A | 75 |

| Dengue Virus | 67 |

These findings suggest that further exploration into the antiviral mechanisms of this compound could lead to novel treatments for viral infections .

Mecanismo De Acción

The mechanism of action of 5-Chloro-8-methoxyquinolin-2-amine involves its interaction with specific molecular targets and pathways . The compound can act as a ligand, binding to metal ions and facilitating various biochemical reactions. It may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparación Con Compuestos Similares

8-Aminoquinoline: Used as a directing group in C-H activation reactions.

5-Methoxyquinoline: Known for its EZH2 inhibitory activity.

Quinazoline Derivatives: Exhibits a broad range of biological activities, including anticancer and antimicrobial effects.

Uniqueness: 5-Chloro-8-methoxyquinolin-2-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a chloro and methoxy group on the quinoline ring makes it a versatile compound for various applications.

Actividad Biológica

5-Chloro-8-methoxyquinolin-2-amine is a compound belonging to the quinoline family, recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry and related fields.

Chemical Structure and Properties

This compound is characterized by a chloro group at the 5-position and a methoxy group at the 8-position of the quinoline ring. Its structural formula is represented as C₉H₈ClN₃O. The unique substitution pattern contributes to its distinct chemical and biological properties, making it a subject of interest in various scientific studies.

Antimalarial Activity

One of the notable biological activities of this compound is its antimalarial effect, particularly against Plasmodium falciparum, the parasite responsible for malaria. The proposed mechanism involves interference with the parasite’s ability to digest hemoglobin, leading to toxicity within the parasite. This aligns with the general behavior observed in other quinoline derivatives that target hematin crystallization, a crucial process for malaria survival .

Anticancer Properties

Research indicates that quinoline derivatives, including this compound, may interact with key biochemical pathways such as the PI3K/AKT/mTOR pathway , which is vital in regulating cell proliferation and apoptosis in cancer cells. The compound's ability to modulate these pathways suggests potential applications in cancer therapy.

Pharmacokinetics

The pharmacokinetic profile of quinoline derivatives generally indicates favorable absorption and distribution characteristics. Factors such as pH, temperature, and molecular interactions can influence their bioavailability and efficacy. Further studies are required to elucidate the specific pharmacokinetic parameters of this compound.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 8-Aminoquinoline | Directing group in C-H activation reactions | Antimicrobial properties |

| 5-Methoxyquinoline | Known for EZH2 inhibitory activity | Anticancer effects |

| Quinazoline Derivatives | Broad range of biological activities | Anticancer and antimicrobial effects |

This compound stands out due to its specific substitution pattern, which enhances its versatility for various applications compared to other similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential of quinoline derivatives in treating infectious diseases and cancers. For instance, a study demonstrated that modifications in the electron-withdrawing properties of substituents on related quinoline structures significantly influenced their antiviral activity against various strains of viruses . Although direct studies on this compound are sparse, these findings suggest that structural modifications can enhance biological efficacy.

Propiedades

IUPAC Name |

5-chloro-8-methoxyquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-14-8-4-3-7(11)6-2-5-9(12)13-10(6)8/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZMYSHUZROWGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.